Polymyxine II

Vue d'ensemble

Description

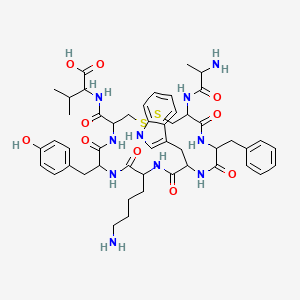

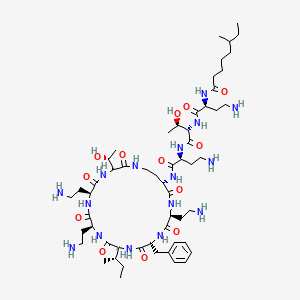

La Polymyxine B1 Isoleucine (sulfate) est un dérivé de la Polymyxine B1, où le résidu leucine dans le peptide cyclique est remplacé par l'isoleucine. Ce composé fait partie de la famille des polymyxines, qui sont des antibiotiques lipopeptidiques cationiques connus pour leur efficacité contre les bactéries Gram-négatives. La Polymyxine B1 Isoleucine (sulfate) est particulièrement efficace contre des agents pathogènes tels que Pseudomonas aeruginosa, Acinetobacter baumannii et Klebsiella pneumoniae .

Applications De Recherche Scientifique

La Polymyxine B1 Isoleucine (sulfate) a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé dans la recherche sur les mécanismes de résistance bactérienne et les interactions membranaires.

Médecine : Enquête sur son utilisation potentielle dans le traitement des infections causées par des bactéries Gram-négatives multirésistantes.

Mécanisme d'action

La Polymyxine B1 Isoleucine (sulfate) exerce ses effets en interagissant avec le composant lipid A des lipopolysaccharides de la membrane externe des bactéries Gram-négatives. Les résidus d'acide diaminobutyrique chargés positivement forment des interactions électrostatiques avec les groupes phosphate chargés négativement du lipid A, perturbant l'intégrité de la membrane et conduisant à la mort cellulaire .

Mécanisme D'action

Target of Action

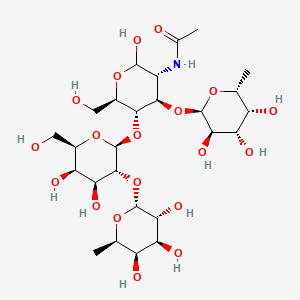

Polymyxin II, like other polymyxins, primarily targets the bacterial membrane . The main target is the lipid A component of the lipopolysaccharide (LPS) present in the outer membrane of Gram-negative bacteria . The LPS is composed of three domains: a conserved inner core 2-keto-3-deoxyoctonoic acid (Kdo) bound to lipid A and a variable O-antigen composed of repeating units of various polysaccharides .

Mode of Action

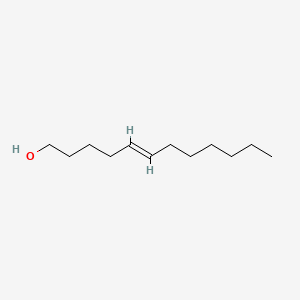

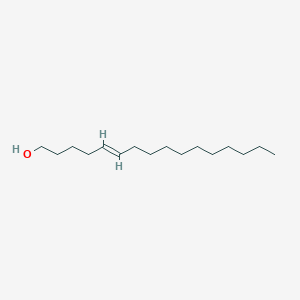

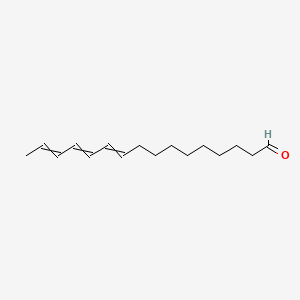

Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the LPS, leading to a disruption of this critical barrier function . The structure of lipid A consists of a β-10-6-linked D-glucosamine (GlcN) disaccharide that is phosphorylated at the 1- and 4′-positions and decorated by a variable number of saturated hydrocarbon chains . The amphipathicity of polymyxins, including Polymyxin II, is critical for their outer membrane permeabilizing action .

Biochemical Pathways

The primary mode of action of Polymyxin II involves significant lipid perturbations, predominantly to fatty acids and glycerophospholipids, indicating a substantial disorganization of the bacterial outer membrane . This leads to the disruption of the architecture of LPS and the outer membrane . The LPS modification pathways are largely regulated by the bacterial two-component signal transduction (TCS) systems .

Pharmacokinetics

The pharmacokinetics of Polymyxin II, like other polymyxins, shows considerable interpatient variability . Recent modifications in their chemical structure have been able to reduce the toxic effects .

Result of Action

The result of Polymyxin II’s action is the disruption of the bacterial membrane, causing lethality . This antibiotic shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane-interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .

Action Environment

The action of Polymyxin II is influenced by environmental factors. For instance, the presence of a thick peptidoglycan layer and the absence of the outer membrane in Gram-positive pathogens limit the activity of Polymyxin II . Furthermore, the emergence of polymyxin-resistant strains due to the indiscriminate use of broad-spectrum antibiotics has driven the need for new treatment methods .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Polymyxin II exerts its antimicrobial action via direct interaction with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria . This interaction leads to a disruption of the bacterial outer membrane, acting as a permeability barrier . The amphipathicity of polymyxins, including Polymyxin II, is critical for their outer membrane permeabilizing action .

Cellular Effects

Polymyxin II primarily targets the bacterial membrane and disrupts them, causing lethality . It shows a great bactericidal effect against Gram-negative bacteria . Due to their membrane interacting mode of action, polymyxins can cause nephrotoxicity and neurotoxicity in humans, limiting their usability .

Molecular Mechanism

Polymyxin II exerts its effects at the molecular level through binding interactions with biomolecules, specifically the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .

Metabolic Pathways

Polymyxin II is involved in the disruption of the bacterial outer membrane, a critical metabolic pathway in Gram-negative bacteria . It interacts with the lipid A component of LPS, leading to a disruption of this critical barrier function .

Subcellular Localization

Polymyxin II primarily localizes to the bacterial outer membrane where it interacts with the lipid A component of LPS . This interaction disrupts the bacterial outer membrane, leading to cell death .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la Polymyxine B1 Isoleucine (sulfate) implique la substitution du résidu leucine dans la Polymyxine B1 par l'isoleucine. Cela peut être réalisé par des techniques de synthèse peptidique, où la séquence d'acides aminés spécifique est assemblée étape par étape. Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour empêcher les réactions indésirables et l'utilisation de réactifs de couplage pour former des liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de la Polymyxine B1 Isoleucine (sulfate) suit des principes similaires mais à plus grande échelle. Le procédé implique la fermentation à l'aide de souches de Bacillus polymyxa, suivie d'étapes d'extraction et de purification. La substitution de la leucine par l'isoleucine peut être réalisée par génie génétique des souches bactériennes ou par modification chimique après extraction .

Analyse Des Réactions Chimiques

Types de réactions

La Polymyxine B1 Isoleucine (sulfate) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau des résidus d'acides aminés, en particulier au niveau des résidus de méthionine et de cystéine.

Réduction : Les réactions de réduction peuvent affecter les liaisons disulfures au sein de la structure peptidique.

Substitution : Le résidu isoleucine peut être remplacé par d'autres acides aminés par des techniques de synthèse peptidique.

Réactifs et conditions courants

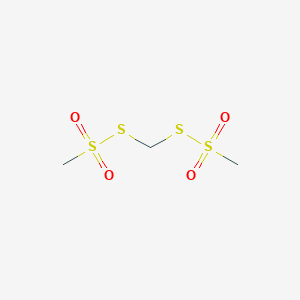

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants dans des conditions douces.

Réduction : Agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP).

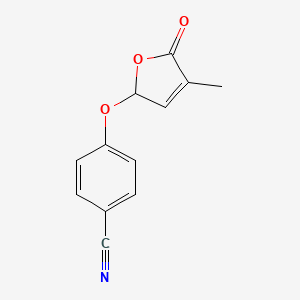

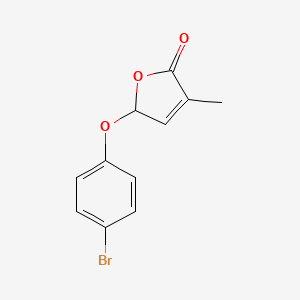

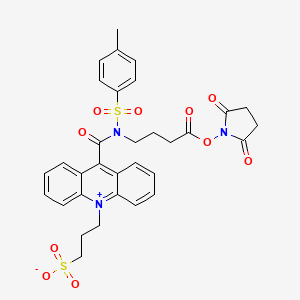

Substitution : Réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) en synthèse peptidique.

Principaux produits

Les principaux produits de ces réactions comprennent des formes oxydées ou réduites de la Polymyxine B1 Isoleucine (sulfate) et divers peptides substitués en fonction de l'acide aminé spécifique introduit .

Comparaison Avec Des Composés Similaires

Composés similaires

Polymyxine B1 : Diffère par la présence de leucine au lieu d'isoleucine.

Polymyxine B2 : Contient une partie acide alcanoïque différente.

Colistine (Polymyxine E) : Contient de la D-leucine au lieu de la D-phénylalanine.

Unicité

La Polymyxine B1 Isoleucine (sulfate) est unique en raison de la substitution de la leucine par l'isoleucine, ce qui peut affecter sa pharmacocinétique et sa pharmacodynamie. Cette substitution peut potentiellement modifier son interaction avec les membranes bactériennes et son efficacité globale .

Propriétés

IUPAC Name |

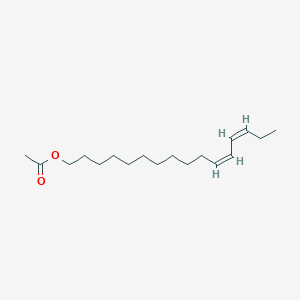

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMZKVXJHUGXEM-DCFHCFNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes Chlorhexidine 0.4% a suitable antiseptic for contaminated bone, as suggested by the research? []

A1: The research paper "Effect of three different sterilizing solutions on the contaminated bone: an experimental study in the rabbit" [] investigated the efficacy of various antiseptic solutions in decontaminating bone fragments. The study found that Chlorhexidine 0.4% completely eradicated bacterial growth in contaminated bone samples, showing no positive cultures after treatment. [] While not statistically different from Povidone-iodine and an antibiotic solution containing Neomycin & Polymyxin, Chlorhexidine 0.4% demonstrated its potential as a highly effective antiseptic in this context. []

Q3: What are the limitations of using FM and CM for isolating Brucella species, and how does the novel Brucella Selective Culture medium (BruSIC) address these limitations? []

A3: The study highlights that both FM and CM, commonly recommended for isolating Brucella, exhibit inhibitory effects on certain strains. [] Specifically, they inhibited the growth of Brucella abortus bv1, particularly when using freshly prepared plates. [] To address this, BruSIC was developed, replacing calf serum in BSM with activated charcoal. [] This change resulted in faster colony growth compared to both BSM and CM, with colony-forming unit numbers comparable to those on blood agar base (BAB), even for the serum-dependent Brucella ovis. [] Importantly, BruSIC retained the selectivity of BSM, effectively inhibiting the growth of contaminating microorganisms in both sheep and cow samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.